molecular formula C10H14N2O2 B2633252 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid CAS No. 2253629-86-4

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2633252
CAS No.: 2253629-86-4
M. Wt: 194.234
InChI Key: JGUQYXGLCVMFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with a cyclopropyl group and a methylpropanoic acid moiety. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Scientific Research Applications

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Preparation Methods

The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents .

Chemical Reactions Analysis

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid include other pyrazole derivatives, such as:

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,9(13)14)12-6-5-8(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQYXGLCVMFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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